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molecular formula C5H8F2N4O B8631939 5-Difluoromethoxy-3-hydrazino-1-methylpyrazole

5-Difluoromethoxy-3-hydrazino-1-methylpyrazole

Cat. No. B8631939
M. Wt: 178.14 g/mol
InChI Key: MRWMVBRWJDBLFD-UHFFFAOYSA-N
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Patent
US05869686

Procedure details

39.8 g (0.25 mol) 3-Amino-5-difluoromethoxy-1-methyl-pyrazole was dissolved in 224 ml water and 450 ml concentrated hydrochloric acid. At -10° C., 18.55 g (0.27 mol) sodium nitrite in 80 ml water was added dropwise. After stirring for 1 hour at -10° C., 137.6 g tin(II)chloride, dissolved in 180 ml concentrated hydrochloric acid, was added, dropwise, at this temperature. After a further hour stirring at -10° C., 805 ml 32% caustic soda was added dropwise at this temperature. The reaction mixture was shaken 8 times with ethyl acetate, the combined organic phases washed with saturated aqueous sodium chloride, dried over magnesium sulfate and concentrated.
Quantity
39.8 g
Type
reactant
Reaction Step One
Name
Quantity
224 mL
Type
solvent
Reaction Step One
Quantity
18.55 g
Type
reactant
Reaction Step Two
Name
Quantity
80 mL
Type
solvent
Reaction Step Two
Quantity
137.6 g
Type
reactant
Reaction Step Three
Quantity
180 mL
Type
solvent
Reaction Step Three
Quantity
805 mL
Type
reactant
Reaction Step Four
Quantity
450 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:6]=[C:5]([O:7][CH:8]([F:10])[F:9])[N:4]([CH3:11])[N:3]=1.[N:12]([O-])=O.[Na+].[Sn](Cl)Cl.[OH-].[Na+]>O.Cl.C(OCC)(=O)C>[F:9][CH:8]([F:10])[O:7][C:5]1[N:4]([CH3:11])[N:3]=[C:2]([NH:1][NH2:12])[CH:6]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
39.8 g
Type
reactant
Smiles
NC1=NN(C(=C1)OC(F)F)C
Name
Quantity
224 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
18.55 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
80 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
137.6 g
Type
reactant
Smiles
[Sn](Cl)Cl
Name
Quantity
180 mL
Type
solvent
Smiles
Cl
Step Four
Name
Quantity
805 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
450 mL
Type
solvent
Smiles
Cl
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Stirring
Type
CUSTOM
Details
After stirring for 1 hour at -10° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
After a further hour stirring at -10° C.
WASH
Type
WASH
Details
the combined organic phases washed with saturated aqueous sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
FC(OC1=CC(=NN1C)NN)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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